molecular formula C24H46O2 B153465 Ethyl erucate CAS No. 37910-77-3

Ethyl erucate

Cat. No. B153465
CAS RN: 37910-77-3
M. Wt: 366.6 g/mol
InChI Key: WFZQLUSOXHIVKL-QXMHVHEDSA-N
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Description

Ethyl erucate is a compound that can be synthesized through the reaction of erucic acid with ethanol. The process involves the use of concentrated sulfuric acid and is carried out in a microscale organic laboratory setting. The resulting product is then isolated using column chromatography. The structure of ethyl erucate is confirmed through infrared spectroscopy (IR) and proton nuclear magnetic resonance (^1H-NMR) .

Synthesis Analysis

The synthesis of ethyl erucate is a straightforward process that can be performed on a microscale, which is advantageous for quick and convenient production. This method is particularly useful for the synthesis of unsaturated fatty acids like ethyl erucate. The reaction between erucic acid and ethanol in the presence of a strong acid catalyst leads to the formation of the desired ester .

Molecular Structure Analysis

The molecular structure of ethyl erucate is identified using IR and ^1H-NMR techniques. These methods are essential for confirming the chemical structure of synthesized compounds. The IR spectrum would typically show characteristic ester functional group absorptions, while the ^1H-NMR spectrum would provide detailed information about the hydrogen atoms in the molecule, including the presence of unsaturation .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of ethyl erucate, they do provide insight into the reactivity of similar molecules. Ethylene, for example, can undergo polymerization reactions under high pressure to form polyethylene, which suggests that ethyl erucate, containing an ethylene moiety, may also participate in various chemical reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl erucate are not explicitly detailed in the provided papers. However, as an ester of a long-chain fatty acid, it can be inferred that ethyl erucate would exhibit properties typical of such compounds, including a certain degree of hydrophobicity and a relatively high boiling point compared to short-chain esters. The presence of a double bond in the erucic acid moiety may also affect the compound's reactivity and physical properties .

Scientific Research Applications

Enzymatic Activity in Liver Microsomes

Ethyl erucate has been studied for its impact on enzymatic activity in liver microsomes of rats. Research by Gaillard, Pipy, and Derache (1974) observed that ethyl erucate, along with other substances, influenced liver microsomal enzymes and significantly altered DNA, RNA, and protein content in rat liver and hepatic microsomes, indicating its role as a potential inducer of microsomal enzymes (Gaillard, Pipy, & Derache, 1974).

Microscale Synthesis

Impact on Reticuloendothelial System

Another study by Gaillard, Pipy, and Derache (1974) explored the influence of ethyl erucate on the phagocytic activity of the reticuloendothelial system (RES) in rats. The study found that pretreatments with ethyl erucate intraperitoneally led to a decrease in the phagocytic activity of the RES, highlighting its potential influence on metabolic processes and hepatic cells (Gaillard, Pipy, & Derache, 1974).

Epoxidation of Fatty Acid Esters

Research by Itoi, Inoue, and Enomoto (1986) explored the epoxidation of fatty acid esters, including ethyl erucate, using a molybdenum oxide–tributyltin chloride on charcoal catalyst. They achieved good yields, indicating the compound's reactivity and potential applications in the modification of fatty acid esters (Itoi, Inoue, & Enomoto, 1986).

Safety And Hazards

Ethyl erucate is combustible . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

ethyl (Z)-docos-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZQLUSOXHIVKL-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317743
Record name Ethyl erucate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl erucate

CAS RN

37910-77-3
Record name Ethyl erucate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37910-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl erucate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl erucate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (Z)-docos-13-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ERUCATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5A8YB1V2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
NGPH BUU-HOÏ, NGD XUONG… - The Journal of Organic …, 1956 - ACS Publications
… Ethyl erucate readily condensed with benzene in the presence of aluminum chloride to give a liquid ethyl phenylbehenate, which wTas probably a mixture of at least two isomers, the …
Number of citations: 4 pubs.acs.org
JL Beare, ERW Gregory… - Canadian Journal of …, 1959 - cdnsciencepub.com
… Corn oil, crude Golden2 rapeseed oil, refined Swedish, Golden, and Polish rapeseed oils, a mixture of sly0 ethyl erucate and 49y0 corn oil, and a mixture of 26y0 ethyl erucate and 74y0 …
Number of citations: 40 cdnsciencepub.com
Y Itoi, M Inoue, S Enomoto - Bulletin of the Chemical Society of Japan, 1986 - journal.csj.jp
… Such inner olefins as ethyl erucate and ethyl oleate gave good yields of 77 and 76%, respectively. Ethyl elaidate, a trans-form of ethyl oleate, was less reactive (40% yield). Several …
Number of citations: 21 www.journal.csj.jp
BL Walker - Annals of Nutrition and Metabolism, 1972 - karger.com
… The effects of diets containing olive oil, corn oil-ethyl erucate … campestris oil than from the corn oil-ethyl erucate diet. The relatively high linolenic acid contents of the rapeseed oils …
Number of citations: 29 karger.com
F Stempfle, D Quinzler, I Heckler, S Mecking - Macromolecules, 2011 - ACS Publications
… This was applied here to methyl oleate and ethyl erucate as two readily available substrates. The resulting odd carbon-numbered α,ω-diesters were generated on a scale of ca. 25 g per …
Number of citations: 198 pubs.acs.org
BL Walker, JA Carney - Lipids, 1971 - Wiley Online Library
… Olive oil and corn oilethyl erucate were employed as dietary fats in a second experiment. Plasma corticosterone was lower in animal fed ethyl erucate and subjected to cold stress. …
Number of citations: 30 aocs.onlinelibrary.wiley.com
BL Walker, SM Atkinson, CM Zehaluk… - … and Physiology Part B …, 1972 - Elsevier
… Female rats were maintained for 10 weeks on diets containing olive oil or a 1 : 5 mixture of corn oil and ethyl erucate. The lipids from the adrenal and ovary were fractionated and the …
Number of citations: 10 www.sciencedirect.com
JB Hale, WH Lycan, R Adams - Journal of the American Chemical …, 1930 - ACS Publications
… Ethyl erucate was reduced to erucyl alcohol (II) which was converted to the bromide and this in turn carriedthrough a malonic ester synthesis to erucylacetic acid (III): …
Number of citations: 15 pubs.acs.org
D Gaillard, B Pipy, R Derache - Toxicology, 1974 - cnjournals.com
… Abstract: Female rats were given oleic acid, erucic acid, ethyl oleate, ethyl erucate, triolein … Ethyl erucate and triolen exerted a stimulatory effect only on certain enzymes whereas oleic …
Number of citations: 2 cnjournals.com
F Stempfle, P Ortmann… - Macromolecular rapid …, 2013 - Wiley Online Library
… As a source of the methylene chains, ethyl erucate and undec-1-en-10-ol (derived from … ) analogue was generated by isomerizing alkoxycarbonylation of ethyl erucate, followed by a two-…
Number of citations: 70 onlinelibrary.wiley.com

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